3-(Prop-2-enylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
3-(Prop-2-enylcarbamoyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure This compound is characterized by its rigid bicyclo[221]heptane framework, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-enylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization steps introduce the prop-2-enylcarbamoyl and carboxylic acid groups under controlled conditions, often involving catalysts and specific temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to scale up the production while maintaining high standards of quality .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-enylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-(Prop-2-enylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Mechanism of Action
The mechanism of action of 3-(Prop-2-enylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester: This compound shares the bicyclic framework but differs in the functional groups attached.
3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Another similar compound with a methoxycarbonyl group instead of the prop-2-enylcarbamoyl group.
Uniqueness
The uniqueness of 3-(Prop-2-enylcarbamoyl)bicyclo[22The combination of the prop-2-enylcarbamoyl and carboxylic acid groups with the rigid bicyclic structure makes it a versatile and valuable compound for various scientific and industrial purposes .
Properties
IUPAC Name |
3-(prop-2-enylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-5-13-11(14)9-7-3-4-8(6-7)10(9)12(15)16/h2-4,7-10H,1,5-6H2,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWBJQRQAYNXPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1C2CC(C1C(=O)O)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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